molecular formula C19H17F3N2O2 B2736269 N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 941919-10-4

N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2736269
CAS No.: 941919-10-4
M. Wt: 362.352
InChI Key: USDRKXJSAHCTJS-UHFFFAOYSA-N
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Description

N-[3-(2-Oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide (CAS 941919-10-4) is a synthetic benzamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is characterized by a 2-(trifluoromethyl)benzoyl group linked through an amide bond to a meta-substituted phenyl ring bearing a 2-oxopiperidin-1-yl moiety. The strategic incorporation of the trifluoromethyl group is a well-established practice in drug design, as it enhances the molecule's lipophilicity and metabolic stability, which can profoundly influence its binding affinity to biological targets . The 2-oxopiperidine (δ-valerolactam) ring contributes conformational flexibility and provides a hydrogen-bonding acceptor, features that are often critical for specific interactions with enzymes or receptors . This compound serves as a valuable building block and research probe in the discovery and development of novel therapeutic agents. Its structure is closely related to other investigated molecules, suggesting potential research applications in areas such as kinase inhibition and the study of various enzyme pathways. Researchers utilize this benzamide derivative to explore structure-activity relationships (SAR), with its core structure offering sites for further chemical modification to optimize potency and selectivity . The synthesis is typically achieved via amide bond formation between 3-(2-oxopiperidin-1-yl)aniline and 2-(trifluoromethyl)benzoyl chloride under base conditions, or through carbodiimide-mediated coupling (e.g., EDCI/HOBt) with the corresponding acid . Analytical data, including HPLC, NMR, and HRMS, are used to confirm high purity and identity. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c20-19(21,22)16-9-2-1-8-15(16)18(26)23-13-6-5-7-14(12-13)24-11-4-3-10-17(24)25/h1-2,5-9,12H,3-4,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDRKXJSAHCTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Coupling with Benzamide: The final step involves coupling the piperidinone derivative with a benzamide precursor using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide exhibits significant anticancer activity. Compounds with similar structures have shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanisms often involve:

  • Induction of apoptosis.
  • Cell cycle arrest.

In vitro studies have demonstrated that related compounds can achieve percent growth inhibitions (PGIs) of over 70% against several cancer cell lines, suggesting the potential for therapeutic applications in oncology .

Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier due to its piperidine structure positions it as a candidate for treating central nervous system disorders. Preliminary studies suggest:

  • Antidepressant Activity : Similar compounds have been shown to selectively inhibit glycine transporters, leading to increased extracellular glycine levels, which may improve mood disorders .

This suggests a potential role in developing treatments for depression and anxiety-related conditions.

Antithrombotic Properties

This compound may also exhibit antithrombotic properties by inhibiting factor Xa, a key enzyme in the coagulation cascade. This mechanism could prevent thrombus formation, making it relevant for conditions such as thrombosis .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidinyl Moiety : This can be achieved through cyclization reactions under acidic or basic conditions.
  • Introduction of the Trifluoromethyl Group : Commonly done using trifluoromethylating agents like trifluoromethyl iodide.
  • Coupling Reactions : The final step involves coupling the piperidinyl moiety with the benzamide core using reagents like EDCI or DCC.

These synthetic methods are crucial for producing the compound in sufficient quantities for research and potential clinical applications .

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds related to this compound:

Study FocusFindings
Anticancer ActivityCompounds with similar structures showed PGIs exceeding 70% against various cancer lines .
Neuropharmacological EffectsPotential antidepressant effects via glycine transporter inhibition .
Antithrombotic PropertiesInhibition of factor Xa suggests applications in thrombosis prevention .

Mechanism of Action

The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Structural Analogues in the N-(2/3-(trifluoromethyl)phenyl)benzamide Family

Key structural variations in benzamide derivatives include substituent positions (e.g., 2- vs. 3-trifluoromethylphenyl), heterocyclic attachments, and functional group modifications.

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Features Potential Applications References
Target Compound : N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide - 2-(trifluoromethyl)benzamide
- 3-(2-oxopiperidin-1-yl)phenyl
- Enhanced metabolic stability (CF₃)
- Conformational flexibility (piperidinone)
Hypothesized CNS or kinase targeting (structural analogy)
3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide - 3-Fluoro
- 2-(trifluoromethyl)phenyl
- Halogen substitution (F)
- Planar aromatic stacking (CSD data)
Material science or enzyme inhibition
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) - 3-isopropoxy
- 2-(trifluoromethyl)
- Ether linkage
- Agricultural fungicide
Fungicide (succinate dehydrogenase inhibitor)
2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide (Mepronil) - 2-methyl
- 3-isopropoxy
- Methyl substitution
- Reduced lipophilicity
Agricultural fungicide
N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide - Thiazole-thioether
- Pyridinylaminoethyl
- Sulfur-based linker
- Heterocyclic diversity
Anticancer or antiviral (patent claims)

Key Structural and Functional Differences

Trifluoromethyl Position :

  • The target compound’s trifluoromethyl group at the benzamide’s 2-position contrasts with analogues like flutolanil (2-position) and mepronil (2-methyl). The 2-CF₃ group may enhance steric effects and electron-withdrawing properties compared to 3-CF₃ derivatives .

Piperidinyl vs. Thioether-linked heterocycles (e.g., thiazole in ) may confer redox activity but with higher metabolic liability .

Halogenated derivatives (e.g., 3-bromo/iodo in ) exhibit distinct crystal packing, which could influence solid-state stability but lack the conformational flexibility of the piperidinone moiety .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The 2-oxopiperidinyl group may improve aqueous solubility relative to fully aromatic analogues (e.g., quinazoline derivatives in ) .
  • Metabolic Stability : CF₃ and cyclic amide groups reduce oxidative metabolism, contrasting with thioether-containing compounds prone to glutathione conjugation .

Biological Activity

N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Piperidinone ring : A six-membered ring containing nitrogen, which is known for its role in various biological activities.
  • Trifluoromethyl group : This moiety enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties.

Research indicates that compounds similar to this compound often interact with neurotransmitter systems. For instance, related compounds have been identified as selective inhibitors of glycine transporters (GlyT1), which are crucial in regulating glycine levels in the central nervous system. The inhibition of GlyT1 can lead to increased extracellular glycine, potentially providing therapeutic effects in conditions such as schizophrenia and anxiety disorders .

Inhibition of GlyT1

This compound has been shown to exhibit significant inhibitory activity against GlyT1, with an IC50 value indicating potent inhibition. This suggests that the compound could be beneficial in treating disorders linked to glycine dysregulation.

Neuroprotective Effects

Studies have demonstrated that similar compounds can provide neuroprotective effects by modulating excitatory neurotransmission. By increasing glycine availability, these compounds may help protect neurons from excitotoxic damage, a common pathway in neurodegenerative diseases.

Research Findings and Case Studies

A review of various studies highlights the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
Fuchigami et al. (2012)SSR504734GlyT1 InhibitionDemonstrated high brain uptake and accumulation, suggesting effective blood-brain barrier penetration .
MDPI Study (2022)Trifluoromethyl CompoundsAntidepressant EffectsCompounds with trifluoromethyl groups showed enhanced potency for inhibiting serotonin uptake .
DrugBank Analysis (2024)Various BenzamidesT-cell ModulationIdentified roles in T-cell activation pathways, indicating potential immunomodulatory effects .

Q & A

Basic Research Questions

Q. How can synthetic routes for N-[3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide be optimized to improve yield and purity?

  • Methodology : Multi-step synthesis involving amide coupling and cyclization reactions can be optimized using continuous flow reactors to enhance reaction efficiency and reduce side products. Advanced purification techniques, such as preparative HPLC or recrystallization with solvents like ethyl acetate/hexane mixtures, are critical for isolating high-purity compounds. Monitoring reaction progress via TLC or LC-MS ensures intermediate quality .

Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons, trifluoromethyl groups, and piperidinone ring connectivity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight (expected ~392.37 g/mol).
  • X-ray Crystallography : For definitive 3D structural elucidation, particularly to analyze torsional angles in the benzamide-piperidinone linkage .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodology :

  • LogP Analysis : Calculate partition coefficient (e.g., using ChemDraw) to predict lipophilicity. The trifluoromethyl group increases hydrophobicity, necessitating DMSO or ethanol for dissolution in biological assays.
  • Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. For example, store at 4°C in amber vials to prevent hydrolytic degradation of the amide bond .

Advanced Research Questions

Q. How can molecular docking studies elucidate the compound’s mechanism of action against neurological targets?

  • Methodology :

  • Target Selection : Prioritize enzymes like HDACs or kinases implicated in neurodegeneration. Use PDB databases to retrieve crystal structures (e.g., HDAC6: PDB 5EDU).
  • Docking Software : Employ AutoDock Vina or Schrödinger Suite to simulate binding. Focus on hydrogen bonding between the piperidinone carbonyl and catalytic residues, and hydrophobic interactions with the trifluoromethyl group. Validate with mutagenesis or SPR binding assays .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Perform IC50_{50} assays (e.g., MTT for cytotoxicity) under standardized conditions (e.g., 72-hour exposure in HEK293 cells).
  • Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions. Cross-reference with transcriptomic data (RNA-seq) to confirm pathway-specific effects .

Q. How do structural modifications (e.g., replacing piperidinone with pyrrolidinone) affect pharmacological efficacy?

  • Methodology :

  • SAR Analysis : Synthesize analogs with varying ring sizes (5–7-membered) and substituents. Compare pharmacokinetic parameters (e.g., metabolic stability in liver microsomes) and target binding (SPR or ITC).
  • Computational Modeling : Apply DFT calculations to assess ring strain and electron density distribution at the amide bond .

Q. What in vitro and in vivo models are optimal for evaluating its potential in treating thrombotic disorders?

  • Methodology :

  • In Vitro : Platelet aggregation assays (e.g., ADP-induced aggregation in human PRP) with IC50_{50} determination.
  • In Vivo : Utilize murine thrombosis models (e.g., FeCl3_3-induced carotid injury) to measure clot formation time and bleeding risk. Monitor pharmacokinetics (Cmax_{max}, t1/2_{1/2}) via LC-MS/MS .

Key Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed journals and PubChem for data validation.
  • For advanced SAR studies, cross-validate computational predictions with crystallographic data to minimize false positives.

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